molecular formula C16H19NO3 B13696195 Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate

Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate

Cat. No.: B13696195
M. Wt: 273.33 g/mol
InChI Key: SOWQOJQJDMIECW-UHFFFAOYSA-N
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Description

Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate: is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by a methyl ester group at the 3-position and a 4-pentylphenyl substituent at the 5-position of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pentylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization under acidic or basic conditions to yield the isoxazole ring. The final step involves esterification with methanol to form the methyl ester .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed cycloaddition reactions. For instance, copper (I) or ruthenium (II) catalysts are frequently used in (3 + 2) cycloaddition reactions to form the isoxazole ring. These methods are favored for their efficiency and high yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of various functionalized derivatives, which are valuable in medicinal chemistry .

Biology: In biological research, isoxazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of the isoxazole ring enhances the compound’s ability to interact with biological targets .

Medicine: Isoxazole derivatives, including this compound, are investigated for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions .

Industry: In the industrial sector, isoxazole compounds are used in the development of agrochemicals, such as herbicides and fungicides. Their ability to disrupt specific biological pathways makes them effective in pest control .

Mechanism of Action

The mechanism of action of Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

  • Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-Methylphenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate

Comparison: Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate is unique due to its 4-pentylphenyl substituent, which imparts distinct physicochemical properties. Compared to other similar compounds, it may exhibit different solubility, stability, and biological activity profiles. For instance, the presence of a longer alkyl chain (pentyl group) can influence the compound’s hydrophobicity and its interaction with biological membranes .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 5-(4-pentylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H19NO3/c1-3-4-5-6-12-7-9-13(10-8-12)15-11-14(17-20-15)16(18)19-2/h7-11H,3-6H2,1-2H3

InChI Key

SOWQOJQJDMIECW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC

Origin of Product

United States

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